An In-depth Technical Guide to 1,4-Dichloro-2,5-dinitrobenzene (CAS 17488-25-4)
An In-depth Technical Guide to 1,4-Dichloro-2,5-dinitrobenzene (CAS 17488-25-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-2,5-dinitrobenzene is a highly reactive aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring two electron-withdrawing nitro groups and two labile chlorine atoms, renders it an exceptionally versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility in the development of complex molecular architectures and active pharmaceutical ingredients (APIs).
Introduction: The Synthetic Power of an Activated Aromatic Core
In the landscape of synthetic organic chemistry, activated aromatic systems are indispensable tools for the construction of functionalized molecules. 1,4-Dichloro-2,5-dinitrobenzene (CAS 17488-25-4) stands out as a prime example of such a scaffold. The presence of two nitro groups dramatically lowers the electron density of the benzene ring, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions.[1] This heightened reactivity allows for the sequential and controlled displacement of the chlorine atoms by a wide array of nucleophiles, including amines, alkoxides, and thiolates.[1] This characteristic makes it an invaluable intermediate in the synthesis of diverse and complex organic compounds, particularly in the realm of pharmaceutical research where it serves as a precursor to various biologically active heterocycles.[1][2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 1,4-Dichloro-2,5-dinitrobenzene is paramount for its effective use in research and development.
Physical Properties
| Property | Value | Source |
| CAS Number | 17488-25-4 | [2][3][4] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2][4] |
| Molecular Weight | 236.99 g/mol | [1][5] |
| Appearance | Yellow solid | [6] |
| Melting Point | 119 °C (recrystallized from ethanol) | [2] |
| Boiling Point | 304 °C | [2] |
| Density (Predicted) | 1.729 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and carbon disulfide. | [6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 1,4-Dichloro-2,5-dinitrobenzene.
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¹H NMR Spectroscopy: The proton NMR spectrum of this compound is simple and diagnostic. Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent, resulting in a single signal. This technique is invaluable for monitoring the progress of its synthesis from 1,4-dichlorobenzene and for identifying any isomeric impurities, such as 1,4-dichloro-2,3-dinitrobenzene, which would exhibit a different signal pattern.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibrations can also be identified.
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Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Synthesis and Reaction Chemistry
The synthesis of 1,4-Dichloro-2,5-dinitrobenzene and its subsequent reactions are central to its utility as a chemical intermediate.
Synthesis via Dinitration of 1,4-Dichlorobenzene
The primary route for the preparation of 1,4-Dichloro-2,5-dinitrobenzene is the dinitration of 1,4-dichlorobenzene. This electrophilic aromatic substitution reaction typically requires harsh conditions due to the deactivating effect of the chlorine atoms and the first nitro group.
Reaction Scheme:
Caption: Synthesis of 1,4-Dichloro-2,5-dinitrobenzene via dinitration.
The introduction of the first nitro group to form 1,4-dichloro-2-nitrobenzene can be achieved with a mixture of nitric acid and sulfuric acid.[6][8][9][10] However, the deactivating nature of the existing substituents makes the introduction of the second nitro group significantly more challenging, necessitating the use of stronger nitrating agents like fuming nitric acid or oleum (sulfuric acid containing dissolved sulfur trioxide) and elevated temperatures.[1] Controlling the regioselectivity is also critical to maximize the yield of the desired 2,5-dinitro isomer over the 1,4-dichloro-2,6-dinitro isomer.[1]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The cornerstone of 1,4-Dichloro-2,5-dinitrobenzene's synthetic utility is its high reactivity towards nucleophiles via the SNAr mechanism.[1] The potent electron-withdrawing nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for substitution.[11][12]
Generalized SNAr Mechanism:
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
This reactivity allows for the systematic displacement of one or both chlorine atoms with a variety of nucleophiles, such as:
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Amines: Reaction with primary and secondary amines leads to the formation of substituted anilines. This is a common strategy in the synthesis of dyes and pharmaceutical intermediates.[1]
-
Alkoxides and Hydroxides: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides yields the corresponding ethers and phenols.[1]
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Thiols: Sulfur-based nucleophiles readily displace the chlorine atoms to form thioethers.[1]
The ability to perform sequential substitutions by carefully controlling reaction conditions provides a powerful tool for building complex, multi-functionalized aromatic molecules.
Applications in Research and Drug Development
The unique reactivity profile of 1,4-Dichloro-2,5-dinitrobenzene makes it a valuable starting material and intermediate in several areas of chemical research.
Synthesis of Heterocyclic Compounds
This compound is frequently employed as a precursor in the synthesis of a wide range of biologically active heterocyclic compounds.[2][3] The substituted dinitrobenzene core can be further elaborated through reduction of the nitro groups to amines, followed by cyclization reactions to form various heterocyclic ring systems.
Pharmaceutical Intermediate
As a versatile building block, 1,4-Dichloro-2,5-dinitrobenzene is recognized as a key pharmaceutical intermediate.[1] It is utilized in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] For instance, it has been used in the preparation of complex amines like 2,4,5-triaminonitrobenzene.[1]
Precursor for Dyes and Pigments
The reactivity of 1,4-Dichloro-2,5-dinitrobenzene with amines makes it a useful precursor in the synthesis of azo dyes and other pigments.[13]
Safety, Handling, and Storage
Due to its reactive nature and potential toxicity, proper safety precautions are essential when handling 1,4-Dichloro-2,5-dinitrobenzene.
Hazard Identification
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Toxicity: The compound is considered to have moderate acute oral toxicity.[13] It may also cause skin and eye irritation.[7]
-
Genotoxicity: Some in vitro studies suggest a potential for genotoxicity.[13]
-
Reactivity: It can react dangerously with strong bases and strong oxidizing agents.[7]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.[14][15]
-
Avoid contact with skin and eyes by wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17]
Storage
Conclusion
1,4-Dichloro-2,5-dinitrobenzene is a powerful and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its high reactivity in nucleophilic aromatic substitution reactions, driven by the presence of two activating nitro groups, allows for the efficient construction of complex and highly functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure safe handling and use.
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